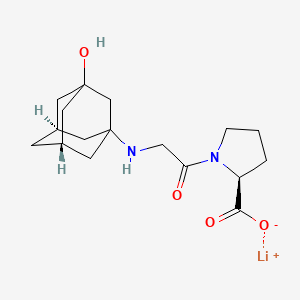

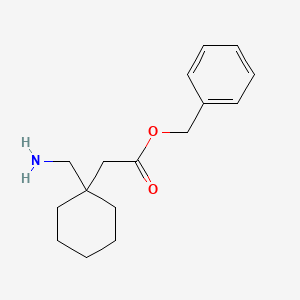

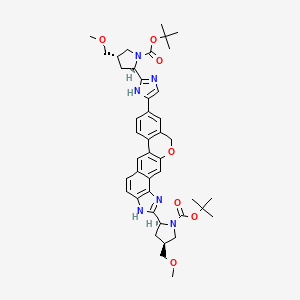

Vildagliptin Carboxylic Acid Lithium Salt Hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vildagliptin Carboxylic Acid Lithium Salt Hydrate: is a derivative of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Vildagliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, leading to improved glycemic control .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Vildagliptin Carboxylic Acid Lithium Salt Hydrate involves the hydrolysis of the cyano group in vildagliptin to form the carboxylic acid derivative. This is followed by the reaction with lithium hydroxide to form the lithium salt. The final product is then hydrated to obtain the hydrate form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Vildagliptin Carboxylic Acid Lithium Salt Hydrate undergoes several types of chemical reactions, including:

Hydrolysis: Conversion of the cyano group to a carboxylic acid.

Salt Formation: Reaction with lithium hydroxide to form the lithium salt.

Hydration: Addition of water molecules to form the hydrate.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions.

Salt Formation: Involves the use of lithium hydroxide.

Hydration: Achieved by exposing the compound to water or humid conditions.

Major Products Formed:

Carboxylic Acid Derivative: Formed from the hydrolysis of the cyano group.

Lithium Salt: Formed from the reaction with lithium hydroxide.

Wissenschaftliche Forschungsanwendungen

Chemistry: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is used as a reference standard in pharmaceutical testing and research. It is also utilized in the development of new analytical methods for the quantification and analysis of vildagliptin and its derivatives .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic effects and mechanisms of action in the treatment of type 2 diabetes mellitus. It is also used in pharmacokinetic and pharmacodynamic studies to understand its behavior in the body .

Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for diabetes management. It is also employed in quality control processes to ensure the consistency and efficacy of vildagliptin-containing products .

Wirkmechanismus

Vildagliptin Carboxylic Acid Lithium Salt Hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control .

Vergleich Mit ähnlichen Verbindungen

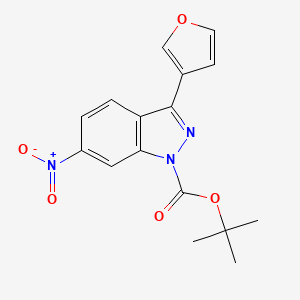

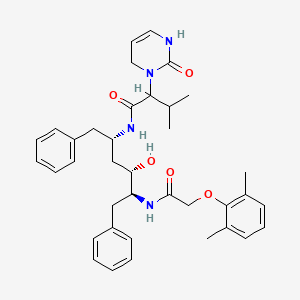

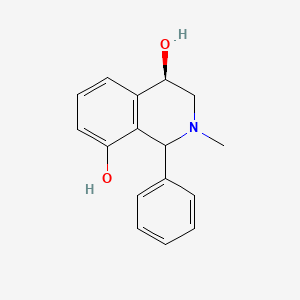

Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.

Linagliptin: A DPP-4 inhibitor known for its long half-life and minimal renal excretion.

Uniqueness: Vildagliptin Carboxylic Acid Lithium Salt Hydrate is unique due to its specific chemical structure, which includes the lithium salt and hydrate forms. This unique structure may influence its pharmacokinetic properties and stability compared to other DPP-4 inhibitors .

Eigenschaften

Molekularformel |

C17H25LiN2O4 |

|---|---|

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

lithium;(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C17H26N2O4.Li/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;/h11-13,18,23H,1-10H2,(H,21,22);/q;+1/p-1/t11-,12+,13-,16?,17?;/m0./s1 |

InChI-Schlüssel |

BEOLPNQOPQSVHF-HAVNFRMRSA-M |

Isomerische SMILES |

[Li+].C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C(=O)[O-] |

Kanonische SMILES |

[Li+].C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)